molecular formula C7H2Cl2F2O2 B12986959 2,5-Dichloro-3,6-difluorobenzoic acid

2,5-Dichloro-3,6-difluorobenzoic acid

Cat. No.: B12986959
M. Wt: 226.99 g/mol
InChI Key: WPPSGZAMTMJKIJ-UHFFFAOYSA-N
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Description

2,5-Dichloro-3,6-difluorobenzoic acid is a useful research compound. Its molecular formula is C7H2Cl2F2O2 and its molecular weight is 226.99 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2Cl2F2O2

Molecular Weight

226.99 g/mol

IUPAC Name

2,5-dichloro-3,6-difluorobenzoic acid

InChI

InChI=1S/C7H2Cl2F2O2/c8-2-1-3(10)5(9)4(6(2)11)7(12)13/h1H,(H,12,13)

InChI Key

WPPSGZAMTMJKIJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)C(=O)O)Cl)F

Origin of Product

United States

Significance of Halogenated Benzoic Acid Derivatives in Contemporary Chemical Science

Halogenated benzoic acid derivatives are a class of organic compounds that have proven to be of immense value in modern chemical science. The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—onto the benzoic acid scaffold dramatically influences the molecule's physicochemical properties. This includes modifications to its acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov

These altered properties make halogenated benzoic acids crucial intermediates in the synthesis of a wide array of commercially important products, particularly in the pharmaceutical and agrochemical industries. acs.orgacs.org For instance, fluorinated and chlorinated benzoic acids are key components in the development of herbicides, insecticides, and fungicides, contributing to enhanced crop protection and yields. acs.orgresearchgate.netnumberanalytics.com In medicinal chemistry, these derivatives are integral to the synthesis of various therapeutic agents, including anti-inflammatory drugs and antibiotics. google.comgoogle.com The strategic placement of halogens can lead to improved drug efficacy, bioavailability, and a more favorable safety profile. nih.gov

Rationale for Research Focus on 2,5 Dichloro 3,6 Difluorobenzoic Acid

The specific substitution pattern of 2,5-Dichloro-3,6-difluorobenzoic acid, with two chlorine and two fluorine atoms on the benzene (B151609) ring, presents a unique combination of electronic and steric effects. This particular arrangement of halogens is of interest to researchers for several reasons. The presence of both chlorine and fluorine atoms can synergistically enhance the biological activity of molecules derived from this acid.

While direct and extensive research specifically on this compound is not widely published, the rationale for its investigation can be inferred from studies on structurally similar polyhalogenated benzoic acids. The high degree of halogenation in this compound suggests its potential as a precursor for highly specialized applications where precise control over molecular properties is essential. The compound's structure is available in public chemical databases, indicating its recognition within the scientific community. nih.gov

Overview of Key Research Trajectories and Scholarly Contributions

Established Synthetic Pathways for Halogenated Benzoic Acids

The traditional synthesis of halogenated benzoic acids, including precursors to this compound, often relies on well-documented, multi-step sequences starting from readily available precursors.

Precursor Chemistry and Starting Materials

The selection of appropriate starting materials is fundamental to the successful synthesis of complex halogenated aromatic compounds. For di-chloro-di-fluoro substituted benzoic acids, the synthetic journey often commences with simpler, commercially available halogenated benzene (B151609) derivatives.

A common strategy involves starting with a molecule that already contains some of the required halogen substituents. For instance, the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a structural isomer of the target compound, has been successfully initiated from 4-chloro-3,5-difluorobenzonitrile (B168964). researchgate.netresearchgate.net This precursor provides a nitrile group that can be hydrolyzed to the desired carboxylic acid functionality late in the synthetic sequence. Another example is the synthesis of 4-bromo-2,5-difluorobenzoic acid, which starts from 1,4-dibromo-2,5-difluorobenzene. chemicalbook.com In this case, one of the bromine atoms is selectively replaced by a carboxyl group.

For the specific substitution pattern of this compound, a logical precursor would be 1,4-dichloro-2,5-difluorobenzene. The challenge then lies in introducing the carboxylic acid group at one of the remaining positions, often through functional group interconversion. The general synthetic pathways for benzoic acid derivatives can also involve the oxidation of alkylbenzenes or the carboxylation of aryl halides. youtube.comjeeadv.ac.inchemicalbook.com

Table 1: Examples of Starting Materials for Halogenated Benzoic Acid Synthesis

Starting MaterialTarget Compound ExampleReference
4-Chloro-3,5-difluorobenzonitrile2,4-Dichloro-3,5-difluorobenzoic acid researchgate.net
1,4-Dibromo-2,5-difluorobenzene4-Bromo-2,5-difluorobenzoic acid chemicalbook.com
p-Fluoromethylbenzene4-Chloro-2,5-difluorobenzoic acid google.com
3,4-Difluorobenzonitrile2,3-Dichloro-4,5-difluorobenzoic acid google.com

Multi-Step Reaction Sequences (e.g., Nitration, Selective Reduction, Diazotization, Chlorination, Hydrolysis)

The construction of highly substituted benzoic acids frequently employs a classical series of aromatic transformations to introduce the required functional groups in a regioselective manner. A representative sequence involves nitration, reduction of the nitro group to an amine, diazotization, and subsequent substitution of the diazonium group, often concluding with hydrolysis. researchgate.net

A documented synthesis for 2,4-dichloro-3,5-difluorobenzoic acid illustrates this stepwise approach effectively. researchgate.net

Nitration and Hydrolysis : The process begins with 4-chloro-3,5-difluorobenzonitrile, which undergoes simultaneous nitration and hydrolysis of the nitrile group when treated with a mixture of concentrated nitric and sulfuric acids, followed by the addition of sodium nitrite (B80452) solution. researchgate.net This one-pot reaction yields 4-chloro-3,5-difluoro-2-nitrobenzoic acid. researchgate.net

Selective Reduction : The nitro group of the resulting benzoic acid derivative is then selectively reduced to an amino group. This is often achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. researchgate.netresearchgate.net This step produces 2-amino-4-chloro-3,5-difluorobenzoic acid in high yield, without affecting the carboxylic acid or halogen substituents. researchgate.net

Diazotization and Chlorination (Sandmeyer Reaction) : The newly formed amino group is converted into a diazonium salt by treatment with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures. This unstable intermediate is then subjected to a Sandmeyer reaction, where the diazonium group is replaced by a chlorine atom using a copper(I) chloride catalyst. researchgate.netjeeadv.ac.in This step is crucial for introducing the second chlorine atom onto the aromatic ring. However, Sandmeyer reactions can sometimes be complicated by competing side reactions, such as hydroxylation, which can form hydroxybenzoic acid byproducts. scirp.org

Hydrolysis : In syntheses starting from a benzonitrile, a final hydrolysis step is required to convert the nitrile (-CN) group into a carboxylic acid (-COOH). This can be accomplished under acidic or basic conditions. For example, the hydrolysis of benzamides, which can be intermediates from nitriles, is readily achieved. jeeadv.ac.ingoogle.com

This sequence highlights the utility of manipulating functional groups to direct the regioselective introduction of substituents, a cornerstone of aromatic chemistry.

Catalytic Systems in Synthetic Transformations (e.g., Palladium-catalyzed reactions, Transition Metal Catalysts, Cobalt Naphthenate)

Catalysis plays a pivotal role in the synthesis of halogenated benzoic acids, offering efficient and selective routes for C-C bond formation and oxidation.

Palladium-catalyzed reactions are particularly prominent, especially for carbonylation reactions that introduce the carboxylic acid moiety. nih.gov The palladium-catalyzed carbonylation of aryl halides is a powerful method for producing aromatic esters and acids. acs.orgrsc.org In these reactions, an aryl halide is treated with carbon monoxide (CO) in the presence of a palladium catalyst and a suitable nucleophile. google.com When water is used as the nucleophile, the corresponding benzoic acid is formed directly. acs.orgnih.gov This approach avoids the use of highly toxic phosgene (B1210022) and can be performed under milder conditions than some traditional methods. google.com The efficiency of these catalytic systems often depends on the choice of ligands, with phosphine-based ligands being common. rsc.org

Transition metal catalysts , more broadly, are essential for modern organic synthesis. acs.org Catalysts based on rhodium, iridium, and ruthenium are widely used for C-H bond activation, which allows for the direct functionalization of the aromatic ring without pre-existing functional groups. acs.orgnih.govresearchgate.net Carboxylate ligands often assist in these transformations by facilitating the C-H activation step. acs.org While direct C-H carboxylation is an advancing field, these catalysts are more established for arylation and alkylation reactions that could build the carbon skeleton prior to oxidation.

Cobalt naphthenate is a well-known catalyst primarily used for oxidation reactions. wikipedia.org It is widely employed in the commercial production of benzoic acid through the partial oxidation of toluene (B28343) with oxygen. chemicalbook.com This type of catalyst, often classified as an active drier, promotes redox reactions that can convert an alkyl side chain on an aromatic ring into a carboxylic acid. wikipedia.orgrsc.org For instance, 2,5-dichlorotoluene (B98588) could potentially be oxidized to 2,5-dichlorobenzoic acid using a cobalt naphthenate catalyst system. chemicalbook.com

Development of Novel and Efficient Synthetic Approaches

Driven by the need for sustainability, cost-effectiveness, and improved performance, research continues to focus on developing new synthetic methods that are more efficient and environmentally friendly.

Exploration of Green Chemistry Principles in Synthetic Design

Green chemistry principles are increasingly being integrated into the synthesis of halogenated benzoic acids. A key area of development is the replacement of hazardous reagents and solvents and the reduction of energy consumption.

One significant advancement is the use of microwave-assisted synthesis . ajrconline.org This technique utilizes microwave irradiation to heat reaction mixtures rapidly and uniformly, which can dramatically reduce reaction times from hours to minutes and increase product yields. ijprdjournal.comrasayanjournal.co.inijnrd.org Microwave-assisted esterification and hydrolysis reactions in benzoic acid synthesis have been shown to be highly efficient. ijnrd.orgresearchgate.net This method is considered a green technique as it reduces energy consumption and often allows for solvent-free reactions. ajrconline.org

The use of less hazardous and more sustainable catalysts is another focus. This includes the development of heterogeneous catalysts , such as palladium nanoparticles supported on metal-organic frameworks (MOFs). nih.gov These catalysts can be easily separated from the reaction mixture and recycled, minimizing waste and catalyst leaching into the product. nih.gov Furthermore, using water as a solvent or reactant, as seen in some palladium-catalyzed carbonylations, is a key green chemistry principle. acs.orgacs.org The replacement of corrosive mineral acids with recyclable solid acid catalysts is also an active area of research. nih.gov

Advanced Synthetic Techniques for Enhanced Yield and Selectivity

To improve the efficiency of synthesizing complex molecules like this compound, advanced techniques focusing on yield and selectivity are being explored.

Microwave-assisted organic synthesis (MAOS) stands out as a powerful tool for accelerating reactions and improving outcomes. rasayanjournal.co.in For example, the hydrolysis of benzamide (B126) to benzoic acid can be completed in 7 minutes with a 99% yield under microwave conditions, compared to 1 hour using conventional heating. ijnrd.org The precise temperature control and rapid heating offered by microwaves can minimize the formation of byproducts, thus enhancing selectivity. ijprdjournal.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Reactions

ReactionMethodReaction TimeYieldReference
Benzanilide HydrolysisConventional (Reflux)~30 min- ajrconline.org
Benzanilide HydrolysisMicrowave (225 W)10 min- ajrconline.org
Benzamide HydrolysisConventional1 hour- ijnrd.org
Benzamide HydrolysisMicrowave7 min99% ijnrd.org
Toluene OxidationConventional (Reflux)10-12 hours40% rasayanjournal.co.in
Toluene OxidationMicrowave5 min40% rasayanjournal.co.in

Another advanced approach involves the development of highly specialized catalytic systems . This includes the design of specific ligands for palladium catalysts that improve stability and activity, especially for less reactive aryl chlorides. researchgate.net The direct carboxylation of aryl halides using carbon dioxide (CO2) as the C1 source is a highly attractive and advanced technique. google.comnih.gov Recent progress has demonstrated that this can be achieved using palladium catalysts with specific ligands and reductants, or through electrocatalytic methods where CO2 is first reduced to CO. nih.govnih.gov These methods provide a more atom-economical and sustainable route to benzoic acids.

Strategies for Purification and Isolation of Synthetic Intermediates and the Target Compound

The choice of purification strategy depends on the physical and chemical properties of the target compound and its impurities, such as solubility, polarity, and volatility. A combination of techniques is often necessary to achieve the desired level of purity.

Chromatographic techniques are powerful tools for the separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is a widely used, rapid, and sensitive technique for monitoring the progress of a reaction and for the preliminary analysis of the purity of a sample. researchgate.net In the synthesis of substituted benzoic acids, TLC can be used to identify the number of components in a reaction mixture and to determine the appropriate solvent system for larger-scale separation by column chromatography. researchgate.net For instance, in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid, a related compound, TLC was used to monitor the reaction progress using a mobile phase of 30% ethyl acetate (B1210297) in hexane (B92381). researchgate.net The separation of various substituted benzoic acids has also been demonstrated using ion-pair chromatography on TLC plates with an acetone/water mobile phase. merckmillipore.com

Column Chromatography: This technique is a preparative method used to separate and purify larger quantities of compounds. The crude product is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and a solvent or a mixture of solvents (the eluent) is passed through the column. The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, thus allowing for their separation. In the synthesis of a similar compound, 2,4-dichloro-3,5-difluorobenzoic acid, the crude product was purified by column chromatography using 20% ethyl acetate in hexane as the eluent to afford the purified product. researchgate.netresearchgate.net The principles of separating substituted benzoic acids using different mobile phases, such as methanol-water-carbon dioxide mixtures, have also been explored, highlighting the importance of mobile phase composition in achieving baseline separation. nih.gov

A typical setup for column chromatography for the purification of a substituted benzoic acid is detailed in the table below.

ParameterDescription
Stationary Phase Silica gel is commonly used for the purification of polar compounds like benzoic acids.
Mobile Phase (Eluent) A mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is often employed. The polarity of the eluent is optimized to achieve good separation.
Elution Technique Isocratic elution (constant eluent composition) or gradient elution (gradually increasing the polarity of the eluent) can be used.
Detection Fractions are collected and analyzed, often by TLC, to identify the pure compound.

Recrystallization and precipitation are common and effective methods for the final purification of solid compounds.

Recrystallization: This technique relies on the difference in solubility of the target compound and its impurities in a particular solvent at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the solvent (mother liquor). The purified crystals are then collected by filtration. The choice of solvent is crucial for successful recrystallization. For benzoic acid and its derivatives, water is often a suitable solvent for recrystallization. google.comrsc.org The process can be optimized by adjusting factors such as the cooling rate and the solvent-to-solute ratio to maximize yield and purity.

Precipitation: Precipitation is another method to isolate a solid product from a solution. This can be achieved by changing the composition of the solvent to decrease the solubility of the target compound or by a chemical reaction that forms an insoluble product. For example, after a reaction in a solution where the product is soluble, adding a non-solvent can cause the product to precipitate out. In the context of benzoic acids, which are acidic, their solubility can be manipulated by changing the pH of the solution. Acidification of a basic solution containing the sodium salt of a benzoic acid will cause the free acid to precipitate out, which can then be collected by filtration. rsc.org This is a common final step in the work-up of reactions synthesizing carboxylic acids.

The table below outlines the general steps involved in recrystallization and precipitation for purifying substituted benzoic acids.

MethodKey Steps
Recrystallization 1. Dissolve the crude solid in a minimum amount of a suitable hot solvent. 2. Filter the hot solution to remove any insoluble impurities. 3. Allow the solution to cool slowly to induce crystallization. 4. Collect the purified crystals by filtration. 5. Wash the crystals with a small amount of cold solvent. 6. Dry the crystals to remove any remaining solvent. google.com
Precipitation 1. Dissolve the crude product in a suitable solvent. 2. Induce precipitation by either adding a non-solvent or by a chemical reaction (e.g., pH adjustment for acidic or basic compounds). 3. Collect the precipitated solid by filtration. 4. Wash the solid with an appropriate solvent to remove residual impurities. 5. Dry the purified product. rsc.org

Electrophilic and Nucleophilic Substitution Reactions on the Dihalodifluorobenzene Ring

The benzene ring of this compound is heavily substituted with electron-withdrawing groups (–COOH, –F, –Cl). This electronic arrangement deactivates the ring towards electrophilic aromatic substitution (EAS), a class of reactions that involves the attack of an electrophile on the aromatic system. masterorganicchemistry.com Standard EAS reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation typically require harsh conditions and forcing the reaction may lead to decomposition. masterorganicchemistry.comyoutube.com

For instance, the synthesis of related polychlorofluorinated benzoic acids often involves introducing the desired substituents onto a more reactive precursor before creating or unmasking the carboxylic acid group. A common strategy involves the nitration of a precursor molecule, which is a type of electrophilic aromatic substitution, followed by further transformations. researchgate.net

Conversely, the high degree of electron deficiency makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the ring, leading to the displacement of one of the halogen atoms. The fluorine atoms are generally better leaving groups than chlorine in SNAr reactions due to the high electronegativity of fluorine which stabilizes the intermediate Meisenheimer complex. Research on similarly structured compounds like 4,6-dichloro-5-nitrobenzofuroxan shows selective substitution of the chlorine atom at the position most activated by electron-withdrawing groups. mdpi.com DFT calculations on such systems confirm that the carbon atoms attached to the halogens bear a significant positive charge, making them prime targets for nucleophilic attack. mdpi.com

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle, allowing for a wide range of chemical transformations.

The most common reactions of the carboxylic acid group involve its conversion into esters and amides. These derivatives are often crucial intermediates in the synthesis of more complex molecules.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The classic Fischer esterification, involving reaction with an alcohol under acidic catalysis, is one approach. However, for less reactive acids or sensitive alcohols, it is often preferable to first convert the carboxylic acid into a more reactive derivative, such as an acyl chloride. wikipedia.orgturito.com This is typically done using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). turito.comresearchgate.net The resulting 2,5-dichloro-3,6-difluorobenzoyl chloride readily reacts with alcohols, even sterically hindered ones, to form the corresponding benzoate (B1203000) esters in high yield. organic-chemistry.org Another method involves reacting the benzoic acid with alkyl sulfates at a controlled pH in the presence of a tertiary amine. google.com

Amidation: Amide bond formation is a fundamental reaction in organic and medicinal chemistry. Similar to esterification, amides of this compound can be efficiently prepared from the corresponding acyl chloride by reaction with primary or secondary amines. wikipedia.org Direct amidation of the carboxylic acid is also possible, though it often requires coupling agents or catalytic activation. researchgate.net Lewis acid catalysts, such as niobium pentoxide (Nb₂O₅), have been shown to be effective for the direct condensation of carboxylic acids and amines by activating the carbonyl group. nih.govresearchgate.net This method is advantageous due to its atom economy and tolerance of various functional groups. researchgate.net

Table 1: Selected Derivatization Reactions of Aromatic Carboxylic Acids

Derivative Reagents Reaction Type Reference
Acyl Chloride Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) Halogenation turito.comresearchgate.net
Ester Alcohol, Acid Catalyst (e.g., H₂SO₄) Fischer Esterification wikipedia.org
Ester Acyl chloride, Alcohol, Base (e.g., Pyridine) Acylation organic-chemistry.org
Amide Acyl chloride, Amine Acylation wikipedia.org
Amide Carboxylic acid, Amine, Lewis Acid Catalyst (e.g., Nb₂O₅) Direct Amidation nih.govresearchgate.net
Amide Carboxylic acid, Amine, Coupling Agents (e.g., DCC, phosphonium (B103445) salts) Amide Coupling researchgate.net

The carboxylic acid group is at a high oxidation state and is generally resistant to oxidation. Its reduction, however, is a synthetically useful transformation.

Reduction: Carboxylic acids can be reduced to primary alcohols. This transformation requires powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being the most common choice. wikipedia.orgturito.com Less reactive reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically not strong enough to reduce carboxylic acids. turito.com The reduction of this compound with LiAlH₄ would yield (2,5-dichloro-3,6-difluorophenyl)methanol. It is noteworthy that under certain catalytic hydrogenation conditions (e.g., H₂ over a palladium catalyst) used to reduce other functional groups like nitro groups on the aromatic ring, the carboxylic acid moiety remains intact. researchgate.netmdpi.com This selectivity is crucial in multi-step syntheses.

Oxidation: The carboxylic acid functional group itself is not susceptible to further oxidation under standard conditions. The aromatic ring, being deactivated, is also resistant to oxidative degradation unless extremely harsh conditions are employed.

Halogen Exchange and Functional Group Interconversion Strategies

Functional group interconversion (FGI) is a key strategy in organic synthesis, allowing for the strategic manipulation of molecular structure. ub.edumit.eduscribd.com For a molecule like this compound, FGI can involve both the halogens on the ring and the carboxylic acid group.

One of the most powerful FGI techniques for aromatic systems is the Sandmeyer reaction. This sequence allows for the conversion of an aromatic amino group (–NH₂) into a wide variety of substituents, including halogens. For example, in the synthesis of the related 2,4-dichloro-3,5-difluorobenzoic acid, an amino group on the ring is converted to a chloro group via a diazotization reaction (using NaNO₂ and HCl) followed by treatment with copper(I) chloride (CuCl). researchgate.net This demonstrates a viable pathway to introduce chlorine atoms onto a pre-functionalized fluoroaromatic ring.

Halogen exchange (Halex) reactions, a subset of nucleophilic aromatic substitution, could potentially be used to replace the fluorine or chlorine atoms with other functional groups. Given the relative lability of fluorine in SNAr reactions, one could envision selective displacement of the fluorine atoms by strong nucleophiles under controlled conditions.

Mechanistic Investigations of Key Chemical Transformations

Understanding the precise mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes. Modern computational chemistry provides powerful tools for elucidating these complex processes.

Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction mechanisms. ruhr-uni-bochum.de These computational methods allow for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. mdpi.comruhr-uni-bochum.de

For reactions involving substituted benzoic acids, computational studies can provide deep insights. For example, DFT calculations have been used to investigate the mechanism of decarboxylative cross-couplings, identifying the rate-determining steps and the structures of key bimetallic intermediates. ruhr-uni-bochum.de In the context of nucleophilic aromatic substitution on highly halogenated rings, computational models can predict the most likely site of attack by a nucleophile and calculate the activation barriers for the substitution of different halogens. mdpi.com Studies on 4,6-dichloro-5-nitrobenzofuroxan have shown that the carbon attached to the chlorine at C4 is the most electrophilic site, explaining the observed regioselectivity of the reaction. mdpi.com Similar studies on this compound would be invaluable for predicting its reactivity in SNAr reactions.

Furthermore, computational analysis of the conformational landscape can reveal the most stable arrangements of the molecule and the energy barriers for rotation around single bonds, such as the C–COOH bond. mdpi.com This information is critical as the conformation of the carboxylic acid group can influence its reactivity and intramolecular interactions with the ortho-substituents.

Kinetic and Thermodynamic Analysis of Reaction Progress

A thorough review of available scientific literature and chemical databases reveals a significant gap in the documented research concerning the kinetic and thermodynamic analysis of reactions involving This compound . While studies on related halogenated benzoic acids exist, specific experimental or computational data detailing the reaction rates, activation energies, and thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the transformation of this particular compound are not publicly available.

General principles of physical organic chemistry suggest that the reactivity of This compound would be influenced by the electronic effects of its substituents. The electron-withdrawing nature of the chlorine and fluorine atoms is expected to impact the acidity of the carboxylic acid group and the susceptibility of the aromatic ring to nucleophilic or electrophilic attack. However, without specific studies, any discussion of reaction kinetics and thermodynamics would be purely speculative.

Similarly, detailed research findings and data tables that would typically be presented in a kinetic and thermodynamic analysis are absent from the current body of scientific knowledge for this compound. Such an analysis would require dedicated experimental work, including but not limited to:

Monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, pressure, catalyst).

Application of rate laws to determine reaction order and rate constants.

Performing reactions at different temperatures to calculate the activation energy using the Arrhenius equation.

Utilizing calorimetric techniques to measure the heat of reaction (enthalpy).

Computational chemistry could also provide theoretical insights into the reaction mechanisms and energetics, but no such studies for This compound have been published.

Therefore, a quantitative kinetic and thermodynamic analysis of the reaction progress for This compound cannot be provided at this time due to the lack of available research data.

Structural Characterization and Spectroscopic Elucidation

Advanced Spectroscopic Analysis for Confirmation of Chemical Structure

Spectroscopic methods are fundamental to elucidating the molecular structure of 2,5-Dichloro-3,6-difluorobenzoic acid, confirming the arrangement of its constituent atoms and functional groups.

NMR spectroscopy is an indispensable tool for mapping the chemical environment of magnetically active nuclei. For this compound (C₇H₂Cl₂F₂O₂), the single aromatic proton (¹H), the seven carbon atoms (¹³C), and the two fluorine atoms (¹⁹F) would each produce distinct signals.

¹H NMR: The spectrum is expected to be simple, showing a single resonance for the aromatic proton at the C4 position. Its chemical shift would be influenced by the adjacent chlorine and fluorine atoms. For comparison, the aromatic protons in 2,5-dichlorobenzoic acid appear in the range of 7.4-8.1 ppm chemicalbook.com, while those in difluorobenzoic acids also resonate in a similar region rsc.orgdocbrown.info. The lone proton of the title compound would likely appear as a triplet due to coupling with the two neighboring fluorine atoms. The carboxylic acid proton would present as a broad singlet at a downfield shift, typically above 10 ppm, though its visibility can be affected by the solvent and concentration docbrown.info.

¹³C NMR: A total of seven distinct signals are anticipated, one for each carbon atom in the molecule. The carbon of the carboxylic acid group (C=O) is expected to resonate in the range of 165-172 ppm rsc.org. The chemical shifts of the aromatic carbons are significantly affected by the attached halogens. Carbons bonded to fluorine will show large C-F coupling constants (J-coupling). For instance, in a related compound, 2-amino-4-chloro-3,5-difluorobenzoic acid, the fluorinated carbons exhibit large quartet splittings with J(C-F) values exceeding 230 Hz researchgate.net.

¹⁹F NMR: The ¹⁹F NMR spectrum would provide direct information about the chemical environment of the fluorine atoms. Given the substitution pattern, two distinct signals corresponding to the fluorine atoms at C3 and C6 would be expected. The precise chemical shifts and coupling between them would be diagnostic of their relative positions on the aromatic ring.

Table 1: Representative NMR Data for Structurally Related Halogenated Benzoic Acids

CompoundNucleusObserved Chemical Shifts (ppm)Source
2,5-Dichlorobenzoic acid¹³C166.5, 133.8, 133.4, 133.2, 131.1, 129.3, 128.4 rsc.org
2,6-Difluorobenzoic acid¹H~7.0-7.6 (aromatic), ~11.0 (COOH) chemicalbook.com
3-Fluorobenzoic acid¹⁹F-114.14 rsc.org
2-Amino-4-chloro-3,5-difluorobenzoic acid¹³C167.6 (t), 145.1-148.4 (q, J=242.2 Hz), 145.0-148.2 (q, J=234.0 Hz) researchgate.net

Infrared (IR) spectroscopy identifies the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would exhibit characteristic bands for the carboxylic acid group and the carbon-halogen bonds.

The most prominent absorptions would include:

O-H Stretching: A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer spectroscopyonline.comresearchgate.net.

C=O Stretching: A strong, sharp absorption corresponding to the carbonyl group should appear between 1680 and 1710 cm⁻¹ for an aromatic carboxylic acid spectroscopyonline.com. Conjugation with the aromatic ring and the electronic effects of the halogen substituents influence this frequency.

C-O Stretching and O-H Bending: Vibrations associated with the C-O single bond and O-H in-plane bending are typically found in the 1210-1320 cm⁻¹ and 1300-1440 cm⁻¹ regions, respectively spectroscopyonline.comdocbrown.info.

C-F and C-Cl Stretching: Strong absorptions due to carbon-fluorine (C-F) and carbon-chlorine (C-Cl) stretching are expected at lower wavenumbers. C-F stretches typically occur in the 1000-1400 cm⁻¹ range, while C-Cl stretches are found between 600-800 cm⁻¹ spectroscopyonline.com. For example, the IR spectrum of 2,4-dichloro-3,5-difluorobenzoic acid shows characteristic peaks at 1691 cm⁻¹ (C=O) and 889 cm⁻¹ researchgate.net.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensitySource
Carboxylic Acid (O-H)Stretching2500-3300Broad, Strong spectroscopyonline.comresearchgate.net
Carbonyl (C=O)Stretching1680-1710Strong spectroscopyonline.comresearchgate.net
Carboxylic Acid (C-O)Stretching1210-1320Medium-Strong spectroscopyonline.com
Aromatic C-FStretching1000-1400Strong spectroscopyonline.com
Aromatic C-ClStretching600-800Strong spectroscopyonline.com

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₇H₂Cl₂F₂O₂.

The calculated monoisotopic mass is 225.9395 Da. HRMS, particularly with techniques like Electrospray Ionization (ESI), would be able to confirm this exact mass. In negative ion mode (ESI-), the instrument would detect the deprotonated molecule [M-H]⁻ at m/z 224.9322. A key feature in the mass spectrum would be the isotopic pattern created by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion: an [M]⁺ peak, an [M+2]⁺ peak (from one ³⁷Cl), and an [M+4]⁺ peak (from two ³⁷Cl atoms) with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive indicator for the presence of two chlorine atoms in the molecule nih.gov.

Solid-State Architecture and Intermolecular Interactions

The arrangement of molecules in the crystalline state is determined by a delicate balance of intermolecular forces, which can be precisely mapped using X-ray crystallography.

While a specific crystal structure for this compound is not reported in the Cambridge Structural Database, analysis of closely related halogenated benzoic acids provides significant insight into its expected solid-state conformation mdpi.com. The presence of bulky ortho-substituents (Cl at C2 and F at C6) next to the carboxylic acid group forces the carboxyl group to twist out of the plane of the aromatic ring to minimize steric repulsion mdpi.com. For example, in the crystal structure of 2,6-difluorobenzoic acid, the dihedral angle between the benzene (B151609) ring and the carboxylate group is 33.70° mdpi.com. A similar non-planar conformation would be expected for the title compound.

The substitution pattern also influences bond lengths and angles within the aromatic ring, with computational studies on ortho-halogenated benzoic acids showing how different halogens (F vs. Cl) uniquely impact the molecular geometry mdpi.com.

The crystal packing of carboxylic acids is overwhelmingly dominated by the formation of strong hydrogen bonds. Benzoic acid and its derivatives almost universally form centrosymmetric dimers in the solid state, where the carboxyl groups of two molecules are linked by a pair of O-H···O hydrogen bonds rsc.org. This interaction creates a characteristic eight-membered ring motif known as the R²₂(8) synthon rsc.org. This primary hydrogen-bonding network is the most significant factor in the crystal packing of these compounds.

In addition to this robust dimer formation, weaker intermolecular interactions involving the halogen substituents play a crucial role in organizing the dimers into a three-dimensional lattice. These can include:

C-H···F and C-H···O Hydrogen Bonds: These weaker interactions help to link the primary dimer units into sheets or chains. In 2,6-difluorobenzoic acid, dimers are linked into sheets by C-H···F hydrogen bonds mdpi.com.

Halogen-Halogen Interactions: Attractive interactions between halogen atoms (e.g., Cl···Cl, F···F, or Cl···F) can also contribute to the stability of the crystal packing.

π-π Stacking: Interactions between the electron clouds of adjacent aromatic rings can further stabilize the crystal structure.

The specific combination of these forces, dictated by the precise placement of the chloro and fluoro substituents, would determine the final crystal packing motif of this compound.

Investigation of Weak Intermolecular Interactions

In the solid state, the crystal packing of this compound is influenced by a variety of weak intermolecular interactions, including halogen bonds and π-stacking interactions. While specific crystallographic studies detailing these interactions for this particular compound are not extensively available in the surveyed literature, the analysis of structurally related halogenated benzoic acids provides significant insights into the types of non-covalent forces at play.

The presence of both chlorine and fluorine atoms on the aromatic ring, in addition to the carboxylic acid group, creates a complex interplay of electrostatic interactions that dictate the supramolecular assembly.

Halogen Bonding

Halogen bonds are a significant directional interaction in the crystal structures of halogenated organic molecules. They occur between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. In the case of this compound, the chlorine atoms are the most likely candidates to act as halogen bond donors.

Research on similar chlorinated and fluorinated aromatic compounds has shown the prevalence of various types of halogen bonds. It is plausible that in the crystal structure of this compound, intermolecular C–Cl···O and C–Cl···F halogen bonds are present. The carbonyl oxygen of the carboxylic acid group and the fluorine atoms on adjacent molecules can serve as halogen bond acceptors.

The strength and geometry of these interactions are influenced by the electronic environment of the participating atoms. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group would enhance the positive character of the σ-hole on the chlorine atoms, thereby strengthening the halogen bonds.

Stacking Interactions

Aromatic rings in planar molecules often engage in π-stacking interactions, which contribute to the stabilization of the crystal lattice. For halogenated benzoic acids, both π-π stacking and lone pair-π interactions are conceivable.

In many crystal structures of substituted benzoic acids, the molecules arrange in layers or stacks. The nature of these stacking interactions can vary, from parallel-displaced to T-shaped arrangements, depending on the electrostatic and dispersion forces. The substitution pattern on the benzene ring of this compound, with its mix of electron-donating (lone pairs of halogens) and electron-withdrawing groups, will significantly influence the preferred stacking geometry to minimize electrostatic repulsion and maximize attractive interactions.

While detailed quantitative data from a dedicated crystallographic study on this compound is required for a precise description, the table below provides a generalized summary of the types of weak intermolecular interactions that are anticipated based on the analysis of analogous compounds.

Interaction TypeDonorAcceptorPlausible Distance Range (Å)
Halogen BondC-ClO=C (carbonyl)3.0 - 3.5
Halogen BondC-ClF-C3.0 - 3.6
π-π StackingAromatic RingAromatic Ring3.3 - 3.8

Table 1: Anticipated Weak Intermolecular Interactions in this compound

This interactive table summarizes the likely weak intermolecular interactions. The specified distance ranges are estimations based on typical values observed in the crystal structures of similar halogenated aromatic compounds. Definitive values for this compound would necessitate experimental determination through single-crystal X-ray diffraction analysis.

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Studies of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. researchgate.net These studies provide insights into the distribution of electrons, the energies of molecular orbitals, and chemical reactivity.

Electronic Structure and Reactivity Descriptors: The electronic structure dictates the molecule's stability, geometry, and reactivity. For halogenated benzoic acids, the interplay between the electron-withdrawing carboxylic acid group and the halogen substituents is critical. DFT calculations can determine key reactivity descriptors. For instance, studies on related molecules like Fananserin derivatives have used DFT at the B3LYP/6-31G(d,p) level to correlate electronic structure with biological receptor affinity. researchgate.net Such analyses for 2,5-Dichloro-3,6-difluorobenzoic acid would reveal how the chlorine and fluorine atoms modulate the electron density of the aromatic ring and the acidity of the carboxyl group.

Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For a related compound, 2,6-difluorobenzamide, conformational analysis revealed that fluorine atoms induce non-planarity, which directly influences its molecular orbital arrangement and interaction with biological targets. mdpi.com

A theoretical QM study on this compound would yield data similar to the conceptual table below.

Table 1: Conceptual Quantum Mechanical Properties for this compound Note: This table is illustrative and represents typical data obtained from DFT calculations; specific values for the target compound require dedicated computational studies.

PropertyDescriptionPredicted Significance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalIndicates susceptibility to electrophilic attack
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalIndicates susceptibility to nucleophilic attack
HOMO-LUMO GapEnergy difference between HOMO and LUMOCorrelates with chemical stability and reactivity
Dipole MomentMeasure of the net molecular polarityInfluences solubility and intermolecular interactions
Mulliken Atomic ChargesCharge distribution on each atomIdentifies electrophilic and nucleophilic sites

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of conformational changes and interactions. nih.gov

Conformational Analysis: For substituted benzoic acids, a key conformational feature is the dihedral angle between the plane of the aromatic ring and the carboxylic acid group. Studies on 2,6-difluorobenzoic acid have shown that the molecule is not planar, with a significant dihedral angle of 33.70 (14)°. nih.govresearchgate.net This non-planarity arises from steric hindrance and electronic repulsion involving the ortho-substituents. An MD simulation of this compound would similarly explore its rotational energy landscape to identify the most stable conformations, which are crucial for understanding its packing in a crystal lattice or binding to a receptor.

Intermolecular Interactions: MD simulations are also used to study how molecules interact with each other. In the crystal structure of 2,6-difluorobenzoic acid, molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxyl groups. nih.govresearchgate.net These dimers are further linked by weaker C-H···F hydrogen bonds. nih.gov A simulation of this compound in a condensed phase would reveal the nature and strength of its hydrogen bonding, as well as potential halogen bonds (Cl···O, F···O) that could influence its solid-state structure and material properties.

Table 2: Typical Parameters and Outputs from a Molecular Dynamics Simulation Note: This table illustrates the general focus of MD simulations for a molecule like this compound.

Simulation Input/ParameterAnalyzed OutputInformation Gained
Force Field (e.g., AMBER, CHARMM)Trajectory of Atomic PositionsDynamic movement and flexibility of the molecule
Solvent Model (e.g., water)Radial Distribution FunctionsProbability of finding solvent molecules around the solute
Temperature and PressureRoot Mean Square Deviation (RMSD)Conformational stability over time
Simulation Time (ns to μs)Hydrogen Bond AnalysisStrength, lifetime, and geometry of intermolecular bonds

Predictive Modeling and Virtual Screening Methodologies for Chemical Space Exploration

Predictive modeling and virtual screening are powerful computational techniques used to identify novel molecules with desired properties, significantly accelerating drug discovery and materials science. nih.gov

Chemical Space Exploration: The "chemical universe" contains a vast number of possible molecules. Exploring this space for derivatives of this compound could lead to the discovery of new compounds with enhanced biological activity or material properties. This process involves generating a virtual library of related structures by modifying functional groups or substitution patterns on the parent molecule.

Virtual Screening: Virtual screening is a method used to search these large virtual libraries for molecules that are likely to bind to a specific biological target, such as a protein receptor. nih.gov The process typically involves:

Library Generation: Creating a database of virtual compounds related to the lead structure.

Docking Simulation: Using programs like AutoDock Vina to predict the binding pose and affinity of each molecule within the target's binding site. nih.gov

Scoring and Ranking: Ranking the molecules based on a scoring function that estimates the binding energy. The top-scoring compounds are selected for further investigation.

This approach allows researchers to prioritize the synthesis and testing of only the most promising candidates, saving significant time and resources. nih.gov

Table 3: A Generalized Workflow for Virtual Screening Note: This table outlines a conceptual workflow as it would be applied to find potential applications for derivatives of this compound.

StepDescriptionExample Tools/Methods
1. Target IdentificationIdentify a protein or receptor of interest.Protein Data Bank (PDB)
2. Library DesignGenerate a virtual library of chemical derivatives.In-silico enumeration based on a core scaffold
3. Molecular DockingPredict the binding mode and score of each compound.AutoDock, Glide, Vina
4. Hit SelectionFilter and select top-ranking compounds based on score and interactions.Clustering, visual inspection of binding poses
5. Experimental ValidationSynthesize and test the selected hits in laboratory assays.In vitro biological assays

Application of Machine Learning and Data Fusion Techniques in Chemical Research

Machine learning (ML) and data fusion are at the forefront of modern chemical research, enabling the development of sophisticated predictive models from complex and diverse datasets.

Machine Learning in Chemistry: ML algorithms can learn patterns from large datasets containing chemical structures and associated experimental or computational data. These models can then predict properties for new, untested molecules. For example, a Quantitative Structure-Activity Relationship (QSAR) model could be trained on a set of halogenated benzoic acids and their measured activities to predict the potential efficacy of this compound or its derivatives.

Data Fusion: Data fusion involves combining information from multiple sources to create more accurate and robust predictions than could be achieved from any single source alone. In a study on catalyst development, data fusion techniques successfully predicted catalyst performance where traditional methods failed. nih.gov For a compound like this compound, one could fuse data from:

Computational Chemistry: QM-derived properties like atomic charges and orbital energies.

Spectroscopy: Data from NMR, IR, and UV-Vis spectra.

Experimental Assays: Results from biological or material tests.

By integrating these disparate data types, a comprehensive model could be built to guide the design of new molecules with optimized properties, representing a powerful, data-driven approach to chemical discovery. nih.gov

Table 4: Illustrative Data Sources for a Data Fusion Model in Chemical Research Note: This table shows the types of data that could be integrated to build a predictive model for derivatives of this compound.

Data TypeSourceInformation Provided
Molecular DescriptorsQuantum Mechanics (DFT)Electronic properties, reactivity, polarity
Structural FingerprintsChemoinformatics SoftwarePresence/absence of specific chemical substructures
Spectroscopic DataExperimental (NMR, IR)Structural and bonding information
Biological Activity DataIn Vitro/In Vivo AssaysEfficacy, toxicity, binding affinity
Physicochemical PropertiesExperimental MeasurementSolubility, melting point, logP

Environmental Transformation, Fate, and Advanced Detection in Environmental Contexts

Degradation Pathways and Mechanisms in Environmental Matrices

The persistence and transformation of 2,5-Dichloro-3,6-difluorobenzoic acid in the environment are governed by biotic and abiotic degradation processes. These mechanisms determine the compound's lifespan and the nature of its breakdown products.

Biotransformation and Microbial Degradation Processes

Information regarding the specific microbial degradation of this compound is not extensively detailed in the provided search results. However, the biodegradation of similar halogenated benzoic acids is a recognized environmental process. For instance, bacteria are known to biodegrade the herbicide dicamba (B1670444) (3,6-dichloro-2-methoxybenzoic acid) into 3,6-dichlorosalicylic acid. wikipedia.org This transformation is catalyzed by enzymes like dicamba monooxygenase. wikipedia.org The soil bacterium Pseudomonas maltophilia can convert dicamba to the less herbicidally active 3,6-dichlorosalicylic acid. wikipedia.org While not directly about this compound, this suggests that microbial enzymatic systems capable of dehalogenating and transforming chlorinated benzoic acids exist in the environment. The degradation of chlorinated dibenzofurans and dibenzo-p-dioxins by bacteria possessing angular dioxygenases further illustrates the microbial potential to break down complex halogenated aromatic compounds. nih.gov

Chemical and Photochemical Degradation Studies

Studies on the chemical and photochemical degradation of this compound are not explicitly detailed in the provided search results. However, the stability of related compounds offers some insight. For example, the insecticide diflubenzuron (B1670561) is relatively stable to hydrolysis at acidic and neutral pH but degrades at a pH of 9. fao.org Photodegradation is generally not considered a major degradation pathway for diflubenzuron in soil. fao.org The reactivity of carboxylic acids, in general, includes reactions with bases, active metals, and oxidizing agents. nih.gov The UV-induced photofragmentation of 2,6-difluorobenzoic acid has been studied in cryogenic inert matrices, indicating that photochemical processes can induce fragmentation in fluorinated benzoic acids. researchgate.net

Formation as an Environmental Transformation Product of Agrochemicals

This compound can be formed as a transformation product of certain agrochemicals. A significant precursor is the insecticide diflubenzuron. sigmaaldrich.com The degradation of diflubenzuron can lead to the formation of 2,6-difluorobenzoic acid (DFBA) and 4-chlorophenylurea (B1664162) (CPU). fao.org While 2,6-difluorobenzoic acid is a major degradation product, the formation of the specific isomer this compound from diflubenzuron is not directly stated in the search results.

The herbicide dicamba undergoes transformation in the environment, primarily to 3,6-dichlorosalicylic acid (3,6-DCSA) through the action of aerobic soil microbes. orst.edunih.gov Further degradation can lead to the formation of 2,5-dihydroxy-3,6-dichlorobenzoic acid. orst.edu A known environmental transformation product of Dicamba is 2,5-dichloro-3,6-dihydroxybenzoic acid. nih.gov The provided information does not explicitly link the degradation of dicamba or chlorfenvinphos (B103538) to the formation of this compound.

Adsorption and Sorption Behavior in Environmental Systems

The mobility and bioavailability of this compound in the environment are significantly influenced by its interaction with soil particles and other solid matrices.

Studies on the adsorption of a similar compound, 2,4-dichlorobenzoic acid, onto carbon nanofibers have shown that the process is influenced by the properties of the adsorbent and the pH of the solution. mdpi.comresearchgate.net The maximum adsorption capacity was observed at a pH of approximately 3.4. researchgate.net The adsorption isotherms were of the Lmx type, indicating a high affinity between the adsorbate and the adsorbent at low concentrations. mdpi.com The adsorption of dicamba on calcined-layered double hydroxides has also been investigated, showing that adsorption is affected by pH and temperature, with the adsorbed dicamba forming a monolayer on the mineral surfaces. researchgate.net These studies on analogous compounds suggest that the sorption of this compound in soil and on materials like carbon nanofibers would likely be dependent on soil pH, organic matter content, and the specific surface properties of the sorbent.

Advanced Analytical Methodologies for Environmental Detection and Monitoring

Accurate and sensitive detection methods are essential for monitoring the presence of this compound in environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of a broad range of hazardous chemicals in environmental samples. silcotek.commdpi.com It offers high sensitivity and specificity, making it suitable for identifying and quantifying trace levels of contaminants. mdpi.com The analysis of volatile organic compounds (VOCs) in various environmental settings is often performed using canister samplers followed by GC-MS analysis. mdpi.com For the analysis of non-volatile or semi-volatile compounds like benzoic acid derivatives, a derivatization step is often necessary to increase their volatility for GC-MS analysis. For example, a method for determining 2,6-difluorobenzoic acid in urine involves derivatization with N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA) prior to GC-MS analysis. uzh.ch This suggests that a similar derivatization approach would be necessary for the trace analysis of this compound in environmental matrices using GC-MS. The technique has been successfully used to identify various bioactive compounds, including derivatives of 2,6-difluorobenzoic acid, in complex biological samples. jddtonline.info

High-Resolution Mass Spectrometry for Exposome-Scale Investigation of Halogenated Contaminants

High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool for the non-targeted screening and identification of a wide array of environmental contaminants, including halogenated compounds. europa.euregulations.gov The "exposome" concept encompasses the totality of human environmental exposures from conception onwards, and HRMS plays a crucial role in its characterization by enabling the detection of a broad spectrum of chemicals in various biological and environmental matrices. europa.euregulations.gov

The primary advantage of HRMS lies in its ability to provide highly accurate mass measurements, typically with a mass accuracy of less than 5 ppm. This precision allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification. For halogenated contaminants such as this compound, the distinct isotopic patterns of chlorine and bromine atoms provide an additional layer of confidence in their identification. europa.eu

In the context of exposome-scale investigations, HRMS is often coupled with advanced separation techniques like liquid chromatography (LC) or gas chromatography (GC). This combination allows for the separation of complex mixtures of compounds prior to their detection by the mass spectrometer. The resulting data is a complex set of mass-to-charge ratios and retention times, which can be processed using sophisticated bioinformatics and computational tools to identify potential contaminants. europa.euregulations.gov

Recent advancements have led to the development of streamlined, cloud-based exposomics workflows that integrate HRMS analysis with multistage machine learning and cloud computing. These platforms are designed for the efficient analysis and characterization of chlorine- and bromine-containing disinfection byproducts (DBPs) and other halogenated compounds. europa.eu Such innovative approaches can recognize numerous types of halogenated compounds with varying degrees of halogenation. europa.eu

The general workflow for an exposome-scale investigation of a compound like this compound using HRMS would involve:

Sample Collection and Preparation: Collection of environmental samples (e.g., water, soil) or biological samples (e.g., urine, blood) and extraction of the target analytes.

LC-HRMS or GC-HRMS Analysis: Separation of the extracted compounds using chromatography and detection using a high-resolution mass spectrometer.

Data Processing and Feature Detection: Identification of mass features corresponding to potential contaminants.

Compound Identification: Comparison of the accurate mass and isotopic pattern with databases of known compounds. For novel compounds, fragmentation analysis (MS/MS) is used to elucidate the structure.

Confirmation: Use of a certified reference standard of this compound to confirm the identification by comparing retention time and fragmentation patterns.

The data generated from such studies can help to understand the prevalence and distribution of halogenated contaminants in the environment and their potential for human exposure.

Methodologies for Assessing Environmental Fate in Absence of Experimental Data

For many chemicals, including this compound, comprehensive experimental data on their environmental fate and transformation are scarce. In such cases, a variety of predictive methodologies are employed to estimate their persistence, bioaccumulation, and toxicity. These approaches are crucial for regulatory assessments and for prioritizing chemicals for further testing. nih.govnih.govoup.com

Quantitative Structure-Activity Relationships (QSARs)

QSAR models are computational models that relate the chemical structure of a compound to its physicochemical properties and environmental fate. nih.govaftonchemical.com These models are built on the principle that the properties of a chemical are a function of its molecular structure. By analyzing a dataset of compounds with known properties, a mathematical relationship can be derived and then used to predict the properties of untested chemicals. researchgate.netnih.gov

For environmental fate assessment, QSARs can predict key parameters such as:

Biodegradability: Predicting whether a chemical is likely to be readily biodegradable or persistent in the environment. researchgate.net

Soil Sorption Coefficient (Koc): Estimating the tendency of a chemical to adsorb to soil and sediment.

Bioconcentration Factor (BCF): Predicting the potential for a chemical to accumulate in aquatic organisms.

Abiotic Degradation: Estimating rates of hydrolysis and atmospheric oxidation.

Several software programs, such as the Estimation Programs Interface (EPI) Suite™ developed by the U.S. Environmental Protection Agency (EPA), incorporate a collection of QSAR models to estimate these properties. regulations.govepisuite.devchemistryforsustainability.orgchemsafetypro.com For a compound like this compound, EPI Suite™ could provide initial estimates of its environmental fate based on its structure.

Table 1: Examples of QSAR Models within EPI Suite™ Relevant to Environmental Fate Assessment

ModelPredicted PropertyRelevance to Environmental Fate
BIOWIN™ Aerobic and anaerobic biodegradabilityPredicts the likelihood and rate of microbial degradation.
KOCWIN™ Soil Adsorption Coefficient (log Koc)Indicates mobility in soil and potential for leaching to groundwater.
BCFBAF™ Bioconcentration and Bioaccumulation FactorsAssesses the potential for accumulation in the food chain.
HYDROWIN™ Aqueous Hydrolysis RateEstimates degradation in water due to reaction with water.
AOPWIN™ Gas-Phase Reaction Rate with Hydroxyl RadicalsPredicts atmospheric degradation and long-range transport potential.

Grouping and Read-Across

The grouping and read-across approach is another key method for filling data gaps for data-poor chemicals. europa.euresearchgate.net This technique involves grouping chemicals with similar structures and physicochemical properties into a category. rsc.org It is then assumed that the properties of the untested "target" chemical (in this case, this compound) can be inferred from the available experimental data of one or more "source" chemicals within the same category. europa.eunih.gov

The European Chemicals Agency (ECHA) has developed a Read-Across Assessment Framework (RAAF) to provide a structured scientific evaluation of this approach. europa.eu For this compound, one might consider data from other dichlorobenzoic acids, difluorobenzoic acids, or other halogenated benzoic acids to make a read-across assessment of its potential environmental fate. However, the justification for the similarity and the potential for differences in behavior due to the specific substitution pattern must be carefully considered.

Table 2: Potential Analogue Compounds for Read-Across Assessment of this compound

Analogue CompoundRationale for SimilarityPotential Differences
2,5-Dichlorobenzoic acid Shares the dichlorinated benzoic acid core structure.Lacks the fluorine substituents, which can significantly alter electronic properties and susceptibility to degradation.
2,6-Difluorobenzoic acid Shares the difluorinated benzoic acid structure.Different chlorine substitution pattern, which affects molecular size, lipophilicity, and reactivity.
Dicamba (3,6-dichloro-2-methoxybenzoic acid) A structurally related herbicide with a dichlorinated benzoic acid moiety.The methoxy (B1213986) group instead of a fluorine atom will influence its chemical and biological reactivity.
Chloramben (3-amino-2,5-dichlorobenzoic acid) Shares the 2,5-dichlorobenzoic acid structure.The amino group will significantly alter its physicochemical properties and degradation pathways compared to a fluorine substituent.

Expert Judgment and Weight of Evidence

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.